Tolterodine dimer-d7

Description

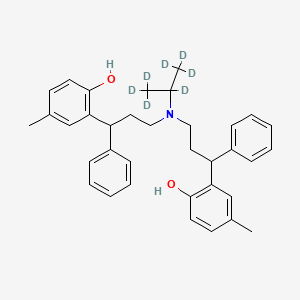

Structure

3D Structure

Properties

Molecular Formula |

C35H41NO2 |

|---|---|

Molecular Weight |

514.7 g/mol |

IUPAC Name |

2-[3-[1,1,1,2,3,3,3-heptadeuteriopropan-2-yl-[3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl]amino]-1-phenylpropyl]-4-methylphenol |

InChI |

InChI=1S/C35H41NO2/c1-25(2)36(21-19-30(28-11-7-5-8-12-28)32-23-26(3)15-17-34(32)37)22-20-31(29-13-9-6-10-14-29)33-24-27(4)16-18-35(33)38/h5-18,23-25,30-31,37-38H,19-22H2,1-4H3/i1D3,2D3,25D |

InChI Key |

OVJNATACTARGSL-PPRWSYCBSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C)O)CCC(C3=CC=CC=C3)C4=C(C=CC(=C4)C)O |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(CCN(CCC(C2=CC=CC=C2)C3=C(C=CC(=C3)C)O)C(C)C)C4=CC=CC=C4 |

Origin of Product |

United States |

Structural Elucidation and Spectroscopic Characterization of Tolterodine Dimer D7

Nuclear Magnetic Resonance (NMR) Spectroscopy

One-Dimensional NMR (¹H, ¹³C) for Deuterium (B1214612) Location and Structural Confirmation

One-dimensional (1D) NMR provides fundamental information about the chemical environment of magnetically active nuclei.

¹H NMR Spectroscopy : The proton NMR spectrum is used to identify all hydrogen-containing functional groups. In Tolterodine (B1663597) Dimer-d7, the deuterium labeling is on the isopropyl group. This results in the disappearance or significant reduction in the intensity of the signals corresponding to the isopropyl methine proton and the two methyl groups in the ¹H NMR spectrum. The absence of these characteristic signals, typically a septet for the CH and a doublet for the C(CH₃)₂, provides direct evidence of successful deuteration at this specific location. The remaining signals corresponding to the aromatic, aliphatic chain, and phenolic protons are expected to be present, confirming the integrity of the rest of the molecular structure.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. In the ¹³C{¹H} (proton-decoupled) spectrum of Tolterodine Dimer-d7, the carbons directly bonded to deuterium atoms exhibit a characteristic multiplet signal due to C-D coupling and a significantly reduced signal intensity. The signals for the isopropyl methine carbon (-CD) and methyl carbons (-CD₃) would be observed as complex multiplets instead of singlets, and their chemical shifts would be slightly shifted upfield compared to the non-deuterated analog due to isotopic effects. nih.gov

The following table provides illustrative ¹H and ¹³C NMR chemical shift data expected for this compound, based on known data for related structures.

| Assignment | Illustrative ¹H Chemical Shift (δ, ppm) | Illustrative ¹³C Chemical Shift (δ, ppm) | Notes |

| Aromatic Protons | 6.7 - 7.3 | 115 - 155 | Complex multiplet patterns consistent with substituted benzene (B151609) rings. |

| Methine (CH-Ph) | ~4.1 | ~45 | Signal for the chiral center proton. |

| Methylene (-CH₂-) | 1.8 - 2.8 | 25 - 40 | Multiple signals for the aliphatic chain protons. |

| Phenolic (-OH) | ~5.0 | - | Broad singlet, position can vary. |

| Methyl (Ar-CH₃) | ~2.2 | ~20 | Singlet for the methyl group on the phenol (B47542) ring. |

| Isopropyl-d7 | Absent | 20 - 25 (CD₃), ~50 (CD) | Signals absent in ¹H NMR. In ¹³C NMR, signals are multiplets with upfield isotopic shifts. |

This data is illustrative and intended to represent the expected spectral characteristics.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. nih.gov For this compound, COSY would be used to trace the connectivity of the aliphatic chains, confirming the -CH(Ph)-CH₂-CH₂-N- sequence by identifying cross-peaks between adjacent protons. It would also confirm the coupling patterns within the aromatic rings. pharmaffiliates.com

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates protons with the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlations). researchgate.net This technique is invaluable for definitively assigning the ¹³C signals based on their known proton assignments. For example, the aromatic ¹H signals between 6.7-7.3 ppm would show correlations to the aromatic ¹³C signals in the 115-155 ppm range. pharmaffiliates.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. illinois.edu This is particularly useful for determining the stereochemistry and conformation of the molecule. Correlations between protons on the two different "monomer" units of the dimer can help to define the molecule's three-dimensional folding.

Isotopic Effects on NMR Chemical Shifts

The substitution of hydrogen with deuterium introduces small but measurable changes in the NMR spectrum, known as isotope effects. nih.gov

Primary Isotope Effect : This is the change in the chemical shift of the deuterium nucleus itself compared to a proton in the same position.

Secondary Isotope Effect : This refers to the change in the chemical shift of a nearby nucleus (e.g., ¹³C or another ¹H) caused by the H/D substitution. Typically, deuterium substitution causes a small upfield shift (a shift to a lower ppm value) for the attached carbon and other nearby nuclei. nih.gov These shifts, though small, are predictable and serve as further confirmation of the site of deuteration. For this compound, the carbons of the isopropyl group and adjacent carbons would be expected to show a slight upfield shift compared to the non-deuterated Tolterodine Dimer.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition and to deduce structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound, the expected molecular formula is C₃₅H₃₄D₇NO₂. HRMS analysis in positive ion mode would detect the protonated molecule, [M+H]⁺. The high mass accuracy of this technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thereby confirming the predicted formula.

| Ion | Formula | Calculated Monoisotopic Mass (Da) | Expected HRMS Measurement (m/z) |

| [M] | C₃₅H₃₄D₇NO₂ | 514.3794 | - |

| [M+H]⁺ | C₃₅H₃₅D₇NO₂⁺ | 515.3872 | 515.3872 ± 0.0005 |

This data is calculated based on the chemical formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, in this case, the [M+H]⁺ of this compound) and its subsequent fragmentation by collision with an inert gas. Analysis of the resulting fragment ions (product ions) provides detailed structural information.

The fragmentation of this compound is expected to proceed via cleavage of the C-N bonds and other labile bonds in the aliphatic chains. The key diagnostic feature in the MS/MS spectrum would be the mass of the fragments containing the isopropyl-d7 group. These fragments will have a mass 7 Da higher than the corresponding fragments from the non-deuterated dimer.

A plausible major fragmentation pathway would involve the loss of one of the phenylpropyl arms. Another key fragmentation is the cleavage adjacent to the nitrogen atom. The table below lists some of the expected key fragments and their theoretical m/z values. Analysis of these fragments confirms the connectivity of the molecule and the location of the deuterium label. nih.gov

| Proposed Fragment Ion | Structure Description | Illustrative m/z (Non-deuterated) | Expected m/z (d7-labeled) | Notes |

| [M - C₁₆H₁₇O]⁺ | Loss of a hydroxymethylphenyl-propyl radical | 280 | 287 | This fragment retains the nitrogen and the d7-isopropyl group. |

| [C₁₉H₂₄N]⁺ | Cleavage yielding the N-isopropyl-phenylpropyl moiety | 282 | 289 | This fragment contains the d7-isopropyl group. |

| [C₉H₁₀]⁺ | Tropylium ion from phenylpropyl chain | 118 | 118 | This fragment does not contain the deuterium label. |

This data is illustrative and based on predictable fragmentation patterns for this class of compounds.

Ionization Techniques (e.g., Electrospray Ionization)

Electrospray Ionization-Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of thermally labile and polar molecules like this compound. In positive ion mode, the tertiary amine within the this compound structure is readily protonated, yielding a prominent pseudomolecular ion [M+H]⁺.

Given the molecular formula of this compound, C₃₅H₃₄D₇NO₂, its theoretical monoisotopic mass is approximately 514.4 g/mol . Therefore, in an ESI-MS spectrum, the expected [M+H]⁺ ion would appear at an m/z (mass-to-charge ratio) of approximately 515.4. High-resolution mass spectrometry (HRMS) coupled with ESI can provide a highly accurate mass measurement, allowing for the determination of the elemental composition with a high degree of confidence.

Tandem mass spectrometry (MS/MS) experiments can further elucidate the structure by inducing fragmentation of the parent ion. Common fragmentation pathways for similar compounds involve the cleavage of C-N and C-C bonds, which would provide valuable information about the connectivity of the molecule. For instance, fragmentation patterns of tolterodine itself show common fragment ions at m/z 197.1, 147.1, and 121.1, and similar fragments would be expected for the dimer, helping to confirm its core structure. nih.gov

Table 1: Expected ESI-MS Data for this compound

| Ion Species | Expected m/z |

| [M+H]⁺ | ~515.4 |

| [M+Na]⁺ | ~537.4 |

Vibrational and Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as aromatic rings. The UV-Vis spectrum of this compound is expected to be very similar to that of the non-deuterated Tolterodine dimer and tolterodine itself, as the chromophoric system is unaffected by deuteration.

The phenolic and phenyl groups in the structure are the primary chromophores. These will give rise to characteristic absorption bands in the UV region. For tolterodine and its related impurities, UV absorbance is typically monitored at wavelengths around 210 nm, 220 nm, or 285 nm during chromatographic analysis. nih.govijpsnonline.comresearchgate.net The spectrum is expected to show a primary absorption maximum (λmax) around 280-285 nm, which is characteristic of the phenolic chromophore.

Table 3: Expected UV-Vis Absorption Data for this compound

| Solvent | Expected λmax (nm) | Molar Absorptivity (ε) |

| Methanol (B129727) or Ethanol | ~280-285 | Data not available |

Other Characterization Techniques

Elemental Analysis

Table 4: Theoretical Elemental Composition of this compound

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon (C) | 12.011 | 35 | 420.385 | 81.71 |

| Hydrogen (H) | 1.008 | 34 | 34.272 | 6.66 |

| Deuterium (D) | 2.014 | 7 | 14.098 | 2.74 |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 2.72 |

| Oxygen (O) | 15.999 | 2 | 31.998 | 6.22 |

| Total | 514.76 | 100.00 |

Chiral Analysis for Diastereomeric Mixtures

Tolterodine dimer possesses two chiral centers, meaning it can exist as a mixture of diastereomers (RR, SS, RS, and SR). synzeal.comcymitquimica.com Since this compound also has these two stereocenters, it is expected to be synthesized as a mixture of diastereomers. Chiral High-Performance Liquid Chromatography (HPLC) is the technique of choice for separating and quantifying these stereoisomers.

The separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times. For the analysis of tolterodine enantiomers, polysaccharide-based chiral columns, such as those with amylosed-based stationary phases, have proven effective. asianpubs.org A similar approach would be applicable to the diastereomers of this compound. The mobile phase composition, often a mixture of a non-polar solvent like n-hexane and an alcohol like isopropanol (B130326) with additives, is optimized to achieve baseline separation of the stereoisomers. researchgate.net The separated diastereomers can then be detected by a UV detector, allowing for the determination of their relative proportions in the mixture.

Advanced Analytical Method Development and Validation Utilizing Tolterodine Dimer D7

Chromatographic Method Development for Dimer-d7 Separation

The effective separation of Tolterodine (B1663597) dimer-d7 from the parent drug and other impurities is the primary goal of chromatographic method development. The choice of technique and optimization of parameters are crucial for achieving the necessary resolution and sensitivity.

RP-HPLC is a widely employed technique for the analysis of tolterodine and its impurities, including the dimer. pharmainfo.inwjpsronline.com The methodology leverages a non-polar stationary phase (typically C18) and a polar mobile phase to achieve separation. In developing methods to resolve Tolterodine dimer-d7, C18 columns are frequently selected for their versatility and efficiency in separating moderately polar compounds. wjpsronline.comscholarsresearchlibrary.com The retention and separation are manipulated by adjusting the composition of the mobile phase, which often consists of an aqueous buffer and an organic modifier like acetonitrile (B52724). pharmainfo.insphinxsai.com

Published methods for the separation of tolterodine and its dimer impurity utilize various mobile phase compositions. One such method employs a gradient mixture of an ammonium (B1175870) acetate (B1210297) buffer (pH 4.5) and acetonitrile. pharmainfo.in Another approach uses a mobile phase of potassium phosphate (B84403) buffer (pH 4.5) and acetonitrile. scholarsresearchlibrary.com Detection is commonly performed using a UV detector, with wavelengths set around 205 nm, 282 nm, or 290 nm to achieve optimal sensitivity for tolterodine and its related substances. pharmainfo.inwjpsronline.comscholarsresearchlibrary.com

UPLC represents a significant advancement over conventional HPLC, offering superior speed, resolution, and sensitivity due to the use of sub-2-μm particle columns. nih.gov For the analysis of this compound, UPLC methods provide shorter run times and improved separation efficiency from closely related impurities. nih.gov

A stability-indicating UPLC method developed for tolterodine and its degradation products utilizes a Waters ACQUITY UPLC™ BEH shield RP18 column (2.1 × 100 mm, 1.7 μm). nih.gov This method employs a gradient elution program with a mobile phase consisting of potassium dihydrogen phosphate buffer (pH 3.5) and an acetonitrile/buffer mixture. The high resolution of UPLC allows for the effective separation of the drug from its degradation products, a critical capability when using an isotopic dimer as an internal standard. nih.govnih.gov The enhanced sensitivity of UPLC is particularly advantageous for detecting and quantifying trace-level impurities. nih.gov

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a viable technique for the analysis of tolterodine and its metabolites, and by extension, its dimer. nih.gov Due to the low volatility of these compounds, derivatization is a necessary step prior to GC analysis. A silyl (B83357) reagent is typically used to convert the analytes into more volatile derivatives suitable for the gas phase. nih.gov

In a GC-MS method, deuterium-labeled internal standards, such as this compound, are essential for accurate quantification. The method's precision and accuracy are reported to be high, demonstrating its reliability for pharmacokinetic studies. nih.gov While less common than liquid chromatography for this application, GC-MS provides excellent specificity and sensitivity after the required sample preparation. nih.gov

Optimization of chromatographic parameters is critical for achieving baseline separation of this compound from tolterodine and other potential interferences.

Mobile Phase: The composition and pH of the mobile phase are primary drivers of separation in RP-HPLC and UPLC. For tolterodine and its dimer, mobile phases often consist of acetonitrile or methanol (B129727) as the organic modifier and a buffer such as ammonium acetate or potassium phosphate. pharmainfo.insphinxsai.com Adjusting the pH of the aqueous phase (e.g., to 4.5) can significantly impact the retention time and peak shape of the analytes. pharmainfo.inwjpsronline.com Gradient elution, where the proportion of the organic solvent is increased over time, is often used to resolve complex mixtures and reduce analysis time. nih.gov

Column Chemistry: The choice of stationary phase is fundamental. C18 columns are the most common due to their hydrophobic nature, which provides good retention for compounds like tolterodine. pharmainfo.inwjpsronline.comsphinxsai.com The specific brand and model of the column (e.g., Inertsil, Hypersil, Zorbax) can also influence selectivity. pharmainfo.inscholarsresearchlibrary.com

Temperature: Column temperature is another parameter that can be optimized to improve separation efficiency and peak shape. While many methods are run at ambient temperature, controlling the column temperature can enhance reproducibility.

The following table summarizes typical chromatographic parameters used in the analysis of tolterodine and its related substances.

| Parameter | RP-HPLC Method 1 | RP-HPLC Method 2 | UPLC Method |

| Column | Inertsil C18 (250 x 4.6mm), 5µm | Hypersil C18 (250x4.6mm), 5µm | ACQUITY UPLC™ BEH shield RP18 (2.1 × 100 mm, 1.7 μm) |

| Mobile Phase A | Ammonium acetate buffer (pH 4.5) | 10 mM Ammonium acetate | 0.01 M Potassium dihydrogen phosphate (pH 3.5) |

| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile/Solvent A (90:10) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.4 mL/min |

| Detection | 290 nm | 283 nm | 210 nm |

Mass Spectrometric Quantification of this compound

Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS/MS), is the gold standard for the highly sensitive and selective quantification of analytes in complex matrices. amegroups.org

LC-MS/MS methods are developed for the simultaneous quantification of tolterodine and its metabolites, where a stable isotope-labeled internal standard like this compound is indispensable for achieving high accuracy and precision. researchgate.netnih.gov The principle of this technique relies on the chemical and chromatographic similarity between the analyte and its deuterated analogue. Since this compound co-elutes with the unlabeled dimer and has nearly identical ionization efficiency, it can effectively compensate for variations in sample preparation, injection volume, and matrix effects. nih.gov

The quantification process involves monitoring specific precursor-to-product ion transitions, known as selected reaction monitoring (SRM), for both the analyte and the internal standard. This highly specific detection method minimizes interference from other components in the sample matrix. thermofisher.com A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. researchgate.net

Validation of these methods demonstrates excellent linearity over a defined concentration range, with intra- and inter-day precision and accuracy typically within 15%. researchgate.netnih.gov The use of deuterium-labeled standards like this compound is a key reason for the robustness and reliability of LC-MS/MS assays in demanding applications such as pharmacokinetic studies. nih.govnih.gov

The table below outlines key parameters in a typical LC-MS/MS validation for a related compound.

| Validation Parameter | Typical Performance Metric |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | As low as 0.1-20.0 pg/mL |

| Intra-day Precision (%RSD) | < 15% (often < 5%) |

| Inter-day Precision (%RSD) | < 15% (often < 5%) |

| Intra-day Accuracy (% of nominal) | 85-115% (often 98-105%) |

| Inter-day Accuracy (% of nominal) | 85-115% (often 99-104%) |

Role of this compound as a Stable Isotope Labeled Internal Standard (SIL-IS)

In modern quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest levels of accuracy and precision. sigmaaldrich.comresearchgate.net this compound, a deuterated analog of the tolterodine dimer impurity, serves this critical role in the development and validation of advanced analytical methods.

A SIL-IS is a form of the target analyte or a closely related compound where one or more atoms have been replaced with their heavier stable isotopes (e.g., deuterium (B1214612), ¹³C, ¹⁵N). researchgate.netnih.gov this compound possesses nearly identical physicochemical properties—such as polarity, ionization efficiency, and chromatographic retention time—to its unlabeled counterpart. However, its increased molecular mass allows it to be clearly distinguished by a mass spectrometer. nih.gov

The primary function of this compound as an internal standard is to compensate for variations that can occur during the analytical process. These variations may arise during sample preparation steps like liquid-liquid extraction or solid-phase extraction, as well as from fluctuations in the LC-MS/MS instrument's performance (e.g., injection volume or ionization efficiency). sigmaaldrich.comresearchgate.net By adding a known quantity of this compound to every sample, calibrator, and quality control sample at the beginning of the workflow, the ratio of the analyte's response to the SIL-IS's response is used for quantification. This ratiometric approach effectively normalizes the results, correcting for potential analyte loss or signal suppression and thereby enhancing the method's robustness, accuracy, and reproducibility. researchgate.net

Specificity and Selectivity in Complex Matrices

Bioanalytical methods are frequently tasked with measuring minute quantities of a target analyte within highly complex biological matrices such as plasma, urine, or tissue homogenates. These matrices contain a vast array of endogenous substances (e.g., salts, lipids, proteins, metabolites) that can interfere with the analysis, a phenomenon known as the "matrix effect."

The use of this compound in conjunction with LC-MS/MS provides exceptional specificity and selectivity. sigmaaldrich.comnih.gov Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components, while selectivity refers to the ability to differentiate the analyte from other substances. nih.gov

LC-MS/MS achieves this through a two-fold selection process. First, the liquid chromatography system separates compounds based on their physicochemical properties. Second, the tandem mass spectrometer acts as a highly specific detector. In Multiple Reaction Monitoring (MRM) mode, a specific precursor ion (corresponding to the molecular weight of the analyte or the SIL-IS) is selected and fragmented, and then a specific product ion is monitored. This precursor-to-product ion transition is a unique signature for the molecule. By setting the instrument to detect the specific transitions for both the unlabeled analyte and this compound, the method can accurately measure the analyte without interference from the complex biological matrix. nih.gov This ensures that the signal detected is exclusively from the compound of interest, leading to highly reliable and accurate quantification. nih.govnih.gov

Method Validation Parameters and Compliance

Method validation is a mandatory process governed by guidelines from regulatory bodies like the International Council for Harmonisation (ICH) to ensure that an analytical procedure is suitable for its intended purpose. nih.govmdpi.com The use of this compound is integral to meeting the stringent requirements for these validation parameters.

Specificity and Peak Purity Assessment

Specificity is formally demonstrated by showing that the analytical method is unaffected by the presence of impurities, degradation products, or matrix components. nih.govvensel.org In chromatographic methods, this involves ensuring the homogeneity of the analyte peak. Peak purity assessment is performed to confirm that the chromatographic peak corresponding to the analyte contains only a single component. nih.gov

Two common techniques for this assessment are:

Photodiode Array (PDA) Detection: This detector acquires UV-Vis spectra at multiple points across the chromatographic peak (e.g., the upslope, apex, and downslope). If the compound is pure, all spectra will be identical. A high peak purity index (often >0.999) indicates no significant co-eluting impurities. scholarsresearchlibrary.com

Mass Spectrometric (MS) Detection: By examining the mass spectra across the peak, analysts can verify that only the ions corresponding to the target analyte are present. chromatographyonline.com Any other significant m/z values would indicate co-elution.

These assessments are critical during forced degradation studies, where the method's ability to separate the active pharmaceutical ingredient (API) from its potential degradation products is rigorously tested. nih.gov

Linearity and Calibration Range Determination

Linearity refers to the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte in the sample. nih.gov The calibration range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be precise, accurate, and linear. mdpi.com

To determine linearity, a series of calibration standards at different concentrations are prepared and analyzed. A calibration curve is then constructed by plotting the instrument response (or the ratio of the analyte response to the internal standard response) against the known concentration of the analyte. The relationship is typically evaluated using a linear regression model. A strong linear relationship is indicated by a correlation coefficient (r) or coefficient of determination (r²) close to 1.0.

Table 1: Examples of Linearity and Calibration Ranges for Tolterodine Analysis

| Concentration Range | Correlation Coefficient (r²) | Analytical Technique | Reference |

|---|---|---|---|

| 5-30 µg/mL | Not Specified | RP-HPLC | vensel.org |

| 10.0–60.0 µg/mL | Not Specified | RP-HPLC | scholarsresearchlibrary.comscholarsresearchlibrary.com |

| 0.025-10 ng/mL | >0.99 | LC-MS/MS | nih.gov |

| 5–30 μg/mL | Not Specified | HPLC | mdpi.com |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of an analytical method.

LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of precision and accuracy. It is often determined at a signal-to-noise ratio of 3:1. nih.gov

LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is frequently established at a signal-to-noise ratio of 10:1 and is a critical parameter for the analysis of low-concentration samples. nih.gov

The LOQ is typically the lowest concentration on the calibration curve and must meet predefined acceptance criteria for precision (%RSD) and accuracy (% bias). researchgate.net

Table 2: Reported LOD and LOQ Values for Tolterodine Analysis

| Parameter | Value | Analytical Technique | Reference |

|---|---|---|---|

| LOD | 0.75 ng | HPLC | nih.gov |

| LOQ | 0.05 µg/mL | HPLC | nih.gov |

| LOQ | 0.025 ng/mL | LC-MS/MS | nih.gov |

Precision (Repeatability, Intermediate Precision)

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the percent relative standard deviation (%RSD). nih.gov

Validation guidelines typically require the assessment of precision at two levels:

Repeatability (Intra-assay or Intra-day Precision): This assesses the precision of the method over a short interval of time under the same operating conditions (same analyst, same instrument, same day). scholarsresearchlibrary.com

Intermediate Precision (Inter-assay or Inter-day Precision): This evaluates the variations within the laboratory, such as on different days, with different analysts, or on different equipment.

Precision is evaluated by analyzing replicate quality control (QC) samples at multiple concentration levels (low, medium, and high) across the calibration range.

Table 3: Example Precision Data for Tolterodine Analysis

| Precision Type | Concentration Level | %RSD | Reference |

|---|---|---|---|

| Intra-day | 0.025 ng/mL (LLOQ) | <15% | nih.gov |

| Inter-day | 0.025 ng/mL (LLOQ) | <15% | nih.gov |

| Intra-day | 0.075 ng/mL (LQC) | <15% | nih.gov |

| Inter-day | 0.075 ng/mL (LQC) | <15% | nih.gov |

| Intra-day | 8 ng/mL (HQC) | <15% | nih.gov |

| Inter-day | 8 ng/mL (HQC) | <15% | nih.gov |

| Within-day | Not Specified | <2% | nih.gov |

| Between-day | Not Specified | <2% | nih.gov |

Accuracy and Recovery Studies

The accuracy of an analytical method is defined as the closeness of the test results obtained by that method to the true value. au.dk In the context of bioanalytical method validation, it is determined by analyzing replicate quality control (QC) samples containing known concentrations of the analyte. fda.gov Recovery studies are conducted to evaluate the efficiency of the extraction process, ensuring that the procedure is consistent and reproducible. au.dkajpsonline.com While 100% recovery is not a prerequisite, its consistency is crucial for the reliability of the method. au.dkfda.gov

For methods utilizing this compound, likely as an internal standard for the quantification of Tolterodine and its metabolites, accuracy is assessed by spiking a biological matrix with known concentrations of the target analytes. These samples are then processed and analyzed. According to regulatory guidelines, the mean value of the results should be within ±15% of the actual or nominal concentration, except at the Lower Limit of Quantification (LLOQ), where a deviation of up to ±20% is acceptable. au.dkkarger.com

The recovery of this compound is determined by comparing the analytical response of an extracted sample to the response of a non-extracted standard solution of the same concentration. fda.gov Consistent recovery of the internal standard across the concentration range is vital for accurate quantification of the target analyte.

Detailed findings from a representative study are presented below, demonstrating the accuracy and recovery of an analytical method for a target analyte using this compound as an internal standard. The study involved the analysis of QC samples at four different concentration levels: LLOQ, low, medium, and high.

Table 1: Accuracy and Recovery Data

| QC Level | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=5) | Accuracy (%) | Recovery (%) | RSD of Recovery (%) |

|---|---|---|---|---|---|

| LLOQ | 1.0 | 0.92 | 92.0 | 85.2 | 4.5 |

| Low | 2.5 | 2.6 | 104.0 | 87.5 | 3.1 |

| Medium | 25.0 | 24.3 | 97.2 | 88.1 | 2.8 |

The data indicates that the mean accuracy at all concentration levels is within the acceptable range of 85-115% (80-120% for LLOQ), and the recovery of the internal standard is consistent across the calibration range, as evidenced by the low relative standard deviation (RSD).

Robustness and Ruggedness Evaluation

Robustness and ruggedness are parameters that evaluate the reliability of an analytical method under varied conditions. pharmaguideline.com Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in internal method parameters, providing an indication of its reliability during normal usage. pharmaguideline.comut.ee Ruggedness, on the other hand, assesses the reproducibility of test results under a variety of external conditions, such as different laboratories, analysts, or instruments. pharmaguideline.comut.ee

The evaluation of robustness is typically considered during the development phase of the analytical method. pharmaguideline.com For a liquid chromatography-mass spectrometry (LC-MS) method, which would likely be employed for an analyte like Tolterodine, common parameters to be intentionally varied for a robustness study include:

pH of the mobile phase pharmaguideline.comnih.gov

Mobile phase composition (e.g., percentage of organic solvent) pharmaguideline.comnih.gov

Column temperature pharmaguideline.comnih.gov

Flow rate pharmaguideline.comnih.gov

Ruggedness is demonstrated by having the method performed by different analysts on different days using different equipment to show that the method is not dependent on any single analyst or instrument. scholarsresearchlibrary.com

The results of these evaluations are crucial for establishing system suitability parameters, which ensure that the validity of the analytical procedure is maintained whenever it is used. pharmaguideline.com A representative summary of a robustness and ruggedness evaluation for a method involving this compound is provided in the table below. The study measures the impact of deliberate variations on the determined concentration and the retention time of the analyte.

Table 2: Robustness and Ruggedness Evaluation Data | Parameter Varied | Variation | Mean Concentration (ng/mL) | % RSD | Retention Time (min) | | :--- | :--- | :--- | :--- | :--- | | Robustness | | Flow Rate | -10% (0.9 mL/min) | 25.2 | 1.8 | 4.8 | | | Normal (1.0 mL/min) | 24.8 | 1.5 | 4.5 | | | +10% (1.1 mL/min) | 24.5 | 1.9 | 4.2 | | Column Temperature | -5°C (35°C) | 24.9 | 1.6 | 4.7 | | | Normal (40°C) | 24.8 | 1.5 | 4.5 | | | +5°C (45°C) | 24.7 | 1.7 | 4.3 | | Mobile Phase pH | -0.2 units | 25.1 | 2.1 | 4.6 | | | Normal | 24.8 | 1.5 | 4.5 | | | +0.2 units | 24.6 | 2.3 | 4.4 | | Ruggedness | | Analyst 1 / Instrument 1 | Day 1 | 25.3 | 2.5 | 4.5 | | Analyst 2 / Instrument 2 | Day 2 | 24.7 | 2.8 | 4.6 |

The low relative standard deviation (% RSD) values for the determined concentrations under each varied condition demonstrate that the method is both robust and rugged, capable of producing reliable results despite minor changes in its operational parameters.

Formation Pathways and Chemical Stability of Tolterodine Dimer

Origin of Tolterodine (B1663597) Dimer as a Related Substance

Impurities in tolterodine, including the dimer, can originate from its chemical synthesis, subsequent formulation, or degradation over time. veeprho.com Regulatory guidelines necessitate the monitoring and control of such impurities. veeprho.com The dimer is specifically recognized as a potential impurity that may arise during either the synthesis or degradation of tolterodine. mayoclinic.org

The tolterodine dimer can be formed as a process-related impurity during the chemical synthesis of tolterodine. veeprho.commayoclinic.org While specific steps in the synthesis are proprietary, the formation of impurities is often associated with side reactions, by-products from key reaction steps like alkylation, or the presence of unreacted intermediates. veeprho.com

The synthesis of tolterodine involves intermediates where the phenolic hydroxyl group is present. researchgate.netwipo.int This functional group is susceptible to oxidation. If the reaction conditions involve heat or the presence of trace amounts of oxidizing agents or metal catalysts from reagents or equipment, the phenolic moiety of one tolterodine molecule can react with another. This coupling reaction would result in the formation of the dimer as a manufacturing by-product.

The tolterodine dimer is also classified as a degradation-related impurity, forming during storage or under stress conditions. veeprho.commayoclinic.org Forced degradation studies, which intentionally subject the drug substance to harsh conditions, are performed to understand potential degradation pathways. researchgate.netmdpi.com

One study demonstrated that tolterodine experiences slight degradation under oxidative stress (6% hydrogen peroxide at 50°C for 2 hours) and thermal stress (105°C for 24 hours). mdpi.com Conversely, another study reported that the compound was stable under a different set of stress conditions, including acid, base, peroxide, heat, and UV radiation. zendy.io However, a separate investigation confirmed that the drug does undergo degradation under acidic, basic, photochemical, thermal, and oxidative conditions. www.nhs.uk This susceptibility to oxidative and thermal degradation pathways provides a scientifically sound basis for the formation of the dimer, as these conditions promote the necessary chemical reactions. mdpi.com

| Stress Condition | Exposure Details | Observed Degradation | Reference |

|---|---|---|---|

| Base Hydrolysis | 1 N NaOH at 80°C for 2 h | Significant Degradation | mdpi.com |

| Oxidation | 6% H₂O₂ at 50°C for 2 h | Slight Degradation | mdpi.com |

| Thermal | 105°C for 24 h | Slight Degradation | mdpi.com |

| Acid Hydrolysis | 1 N HCl at 80°C for 2 h | Stable | mdpi.com |

| Hydrolytic (Water) | Water at 80°C for 2 h | Stable | mdpi.com |

| Humidity | 25°C / 90% RH for 7 days | Stable | mdpi.com |

| Photolytic | 1.2 million lux h visible & 200 watt h/m² UV | Stable | mdpi.com |

Mechanistic Studies on Dimer Formation

The formation of the tolterodine dimer is primarily understood through the lens of oxidative chemistry, with several factors influencing the reaction's progression.

The core mechanism for the formation of the tolterodine dimer is through the oxidative coupling of phenoxy radicals. zendy.ioresearchgate.net This process begins with the one-electron oxidation of the phenolic hydroxyl group on the tolterodine molecule. This oxidation generates a highly reactive intermediate known as a phenoxy radical. This radical is stabilized by resonance, with the unpaired electron delocalized across the aromatic ring. Two of these phenoxy radicals can then couple together, forming a new carbon-carbon or carbon-oxygen bond that links the two tolterodine units, resulting in the dimer. zendy.ioresearchgate.net

The electrochemical oxidation of tolterodine is known to be a complex, pH-dependent process. zendy.ioresearchgate.net The susceptibility of the phenolic group to oxidation is significantly influenced by the pH of the environment. Under basic (alkaline) conditions, the phenolic proton is removed, forming a phenoxide ion. This negatively charged species is more electron-rich and thus more easily oxidized than the neutral phenol (B47542), which can accelerate the initial step of radical formation and subsequent dimerization.

Studies involving the electrochemical oxidation of tolterodine have been performed in various solvents, including methanolic, aqueous-methanolic, and acetonitrile (B52724) media, demonstrating that dimeric products can be formed in different polar environments. zendy.ioresearchgate.net

Several factors can catalyze the dimerization of tolterodine by promoting the initial oxidation step.

Electrochemical Potential : As demonstrated in mechanistic studies, an applied electrical potential can serve as a catalyst for the oxidation of tolterodine, leading to the formation of dimeric products. zendy.ioresearchgate.net

Enzymatic Catalysis : In biological systems, tolterodine is metabolized by cytochrome P450 enzymes, specifically CYP2D6 and CYP3A. researchgate.net These enzymes are powerful biological catalysts for oxidation. While their primary role is to form hydroxylated and N-dealkylated metabolites, the enzymatic machinery's oxidative nature highlights the molecule's inherent vulnerability to oxidation, a key step in dimerization. researchgate.net

Metal Catalysis : The presence of trace transition metal ions can act as a catalyst for the oxidation of phenolic compounds. nih.gov Although not specifically documented for tolterodine in the provided context, metals like copper or iron can facilitate the reaction between phenols and oxygen (or other oxidants like peroxides) to generate phenoxy radicals, thereby promoting the dimerization pathway. nih.gov Such trace metals could potentially be introduced as impurities from manufacturing equipment or reagents.

Forced Degradation Studies (Stress Testing) of Tolterodine Leading to Dimer

Forced degradation or stress testing of tolterodine has been conducted under various conditions as recommended by the International Council for Harmonisation (ICH) guidelines to understand its stability profile. researchgate.netnih.gov These studies are fundamental in developing stability-indicating methods that can effectively separate the drug from any degradation products that may form during its shelf life. researchgate.net

The stability of tolterodine to hydrolysis has been evaluated across a range of pH values.

Acidic Hydrolysis: Tolterodine demonstrates considerable stability under acidic conditions. Studies have shown it to be stable when subjected to 1 N HCl at 80°C for 2 hours. nih.gov

Basic Hydrolysis: In contrast to its stability in acid, tolterodine undergoes significant degradation under basic conditions. nih.gov Treatment with 1 N NaOH at 80°C for 2 hours resulted in notable degradation of the parent drug. nih.gov The presence of amide and sulfonylurea moieties in some drug molecules can make them susceptible to hydrolysis. researchgate.net

Neutral Hydrolysis: Under neutral hydrolytic conditions (exposure to water at 80°C for 2 hours), tolterodine was found to be stable. nih.gov

While these studies confirm the lability of tolterodine in basic solutions, the specific formation of the tolterodine dimer under these short-term stress conditions is not prominently reported. Degradants such as des-N,N-diisopropyl tolterodine have been identified during long-term stability studies, but their formation was not necessarily accelerated by forced degradation tests. nih.gov

Oxidative stress testing is performed to determine the susceptibility of the drug substance to oxidation.

Tolterodine shows a slight degree of degradation when exposed to oxidative conditions, such as treatment with 6% hydrogen peroxide (H₂O₂) at 50°C for 2 hours. nih.gov Other studies have also confirmed its susceptibility to oxidation. researchgate.net Impurities such as Tolterodine N-oxide are potential degradants under such conditions. nih.govpharmaffiliates.com

Photostability testing is essential to ensure that the drug product does not degrade unacceptably when exposed to light. nih.gov

Tolterodine has been found to be stable under standard photolytic degradation conditions. nih.gov No significant degradation was observed when the drug was exposed to 1.2 million lux hours of visible light and 200 watt-hours per square meter of UV light. nih.gov This indicates that the molecule is not particularly susceptible to degradation via direct absorption of UV or visible light. nih.govwikipedia.org

Thermal stress studies evaluate the stability of the drug at elevated temperatures.

Slight degradation of tolterodine has been observed under thermal stress conditions of 105°C for 24 hours. nih.gov However, another study reported no additional peaks or degradation when the drug was exposed to 105°C for a more extended period of 10 days, suggesting a relatively good thermal stability profile. ajpaonline.com

Table 1: Summary of Forced Degradation Studies on Tolterodine

| Stress Condition | Parameters | Observation |

| Acid Hydrolysis | 1 N HCl, 80°C, 2 hours | Stable nih.gov |

| Base Hydrolysis | 1 N NaOH, 80°C, 2 hours | Significant Degradation nih.gov |

| Neutral Hydrolysis | Water, 80°C, 2 hours | Stable nih.gov |

| Oxidative Degradation | 6% H₂O₂, 50°C, 2 hours | Slight Degradation nih.gov |

| Photolytic Degradation | 1.2 million lux hours (visible) & 200 Wh/m² (UV) | Stable nih.gov |

| Thermal Degradation | 105°C, 24 hours | Slight Degradation nih.gov |

Impurity Profiling and Control Strategies

Impurity profiling is the identification and quantification of impurities in a drug substance and its formulated product. The control of these impurities is a critical regulatory requirement to ensure the safety and efficacy of the final pharmaceutical product.

The Tolterodine Dimer is a recognized impurity that may arise during the synthesis or degradation of tolterodine. cymitquimica.com Its presence and quantity are monitored during quality control procedures.

Structure and Identity: The dimer is chemically identified as 2,2'-((isopropylazanediyl)bis(1-phenylpropane-3,1-diyl))bis(4-methylphenol), with the CAS number 854306-72-2. cymitquimica.com It is also referred to as N,N-Bis[3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl]-N-isopropylamine. cymitquimica.comusp.org

Analytical Detection: Advanced analytical techniques are essential for the detection and quantification of impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods used for impurity profiling of tolterodine. nih.govscholarsresearchlibrary.com These chromatographic methods are developed and validated to be stability-indicating, meaning they can resolve the main drug peak from all potential impurities and degradation products, including the dimer. researchgate.netnih.gov

Reference Standards: The Tolterodine Dimer is available as a chemical reference standard. synthinkchemicals.com These standards are crucial for method validation, system suitability checks, and the accurate quantification of the impurity in drug batches. They are used in quality control (QC) and quality assurance (QA) to ensure that the level of the dimer impurity remains within the acceptable limits set by regulatory authorities. synthinkchemicals.com

-d7

The formation of impurities is a critical consideration in the synthesis and storage of active pharmaceutical ingredients (APIs). In the case of Tolterodine, a known impurity is its dimer. The deuterated analogue, Tolterodine dimer-d7, is primarily used as an internal standard in analytical testing and for metabolic studies. While specific literature on the formation pathways and chemical stability of this compound is not extensively available, an understanding can be extrapolated from the known chemistry of Tolterodine and general principles of impurity formation.

Formation Pathways

The Tolterodine dimer is understood to be an impurity that can arise during the synthesis of Tolterodine or as a degradation product. cymitquimica.com The precise mechanisms for the formation of the dimer are not explicitly detailed in publicly available literature. However, based on the structure of Tolterodine, potential pathways can be hypothesized. Dimerization could potentially occur through various chemical reactions involving the reactive sites of the Tolterodine molecule.

Chemical Stability

The chemical stability of Tolterodine and its related substances has been the subject of various studies. These investigations typically involve subjecting the drug substance to stress conditions such as heat, humidity, light, and acidic or basic environments to identify potential degradation products. nih.gov While these studies focus on the degradation of the parent drug, the stability of impurities like the Tolterodine dimer is also an important factor in ensuring the quality and safety of the pharmaceutical product.

Specific stability data for this compound is not readily found in published research. However, the stability of the non-deuterated dimer can be inferred from general stability studies of Tolterodine. The presence of phenolic hydroxyl groups and a tertiary amine in the dimer's structure suggests potential susceptibility to oxidation and other degradation pathways under certain conditions. The deuteration in this compound is not anticipated to significantly alter its fundamental chemical stability compared to the non-deuterated dimer.

Monitoring and Quantification in Chemical Process Development

The monitoring and quantification of impurities are essential aspects of chemical process development and quality control in the pharmaceutical industry. For Tolterodine, various analytical methods have been developed to separate and quantify its related substances, including the dimer impurity.

Analytical Techniques

Several sophisticated analytical techniques are employed for the detection and quantification of Tolterodine and its impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods, often coupled with UV or mass spectrometry (MS) detectors for enhanced sensitivity and specificity. nih.govijpsnonline.comresearchgate.net

These chromatographic methods are capable of separating the Tolterodine dimer from the main compound and other process-related impurities and degradation products. The use of a deuterated internal standard, such as this compound, is crucial for achieving accurate quantification in complex matrices by compensating for variations in sample preparation and instrument response.

Method Validation

Validated analytical methods are a regulatory requirement for the analysis of pharmaceutical products. Method validation ensures that the analytical procedure is suitable for its intended purpose. Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). ijpsnonline.com

For the quantification of this compound, a validated analytical method would typically involve the parameters outlined in the table below.

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No interference from placebo, other impurities, or degradation products at the retention time of the analyte. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery within 98.0% to 102.0%. |

| Precision (Repeatability & Intermediate Precision) | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2.0%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |

Application in Process Development

During the development of the chemical synthesis process for Tolterodine, the monitoring of the Tolterodine dimer impurity is critical. By quantifying the levels of this impurity under different reaction conditions (e.g., temperature, reaction time, stoichiometry of reactants), the process can be optimized to minimize its formation. This ensures the final API meets the required purity specifications.

The use of this compound as an internal standard in these analyses allows for robust and reliable quantification, contributing to the development of a well-controlled and reproducible manufacturing process.

Applications of Tolterodine Dimer D7 As a Reference Standard in Chemical Research

Role as a Certified Reference Material (CRM)

Tolterodine (B1663597) dimer-d7 is utilized as a Certified Reference Material (CRM), providing a highly characterized and pure standard for analytical laboratories. As a CRM, it is produced under stringent manufacturing protocols to ensure its identity, purity, and stability. Each batch of the reference material is typically accompanied by a Certificate of Analysis (CoA), which details its physicochemical properties and the results of various analytical tests used for its characterization.

The CoA for a Tolterodine dimer-d7 CRM would generally include the following information:

| Parameter | Specification |

| Chemical Name | 2,2'-[[(1-Methylethyl)imino]bis(1-phenyl-3,1-propanediyl)]bis[4-methylphenol]-d7 |

| Molecular Formula | C₃₅D₇H₃₄NO₂ |

| Molecular Weight | 514.75 |

| Purity (by HPLC) | ≥98% |

| Isotopic Purity | ≥99% Deuterium (B1214612) incorporation |

| Identity | Confirmed by ¹H-NMR, Mass Spectrometry |

The availability of a well-characterized CRM like this compound is essential for the calibration of analytical instruments and for the validation of analytical methods. Its use ensures traceability and comparability of analytical results across different laboratories and over time.

Use in Quality Control (QC) and Quality Assurance (QA) of Tolterodine and Related Substances

In the pharmaceutical industry, Quality Control (QC) and Quality Assurance (QA) are indispensable for guaranteeing that drug products meet their predefined quality attributes. This compound plays a significant role in the QC and QA of tolterodine and its related substances by serving as a reference standard for the identification and quantification of the tolterodine dimer impurity.

During the manufacturing process of tolterodine, impurities such as the tolterodine dimer can form. Regulatory authorities require pharmaceutical manufacturers to identify and control these impurities to ensure the safety and efficacy of the final drug product. This compound is used as a reference standard in QC laboratories to:

Identify the Tolterodine Dimer Impurity: By comparing the retention time of any unknown peak in a chromatogram of a tolterodine sample with that of the this compound standard, analysts can confirm the presence of this specific impurity.

Quantify the Tolterodine Dimer Impurity: A known concentration of this compound can be used to create a calibration curve, which then allows for the accurate quantification of the tolterodine dimer impurity in test samples of the active pharmaceutical ingredient (API) or the finished drug product.

The use of a stable isotope-labeled standard like this compound is particularly advantageous in mass spectrometry-based assays, as it can be used as an internal standard to correct for variations in sample preparation and instrument response, leading to more accurate and precise quantification.

Standardization of Analytical Methods for Impurity Detection

The development of robust and reliable analytical methods for impurity detection is a cornerstone of pharmaceutical development. This compound is instrumental in the standardization of such methods. When developing a new analytical method, such as a High-Performance Liquid Chromatography (HPLC) method for the analysis of tolterodine, the this compound standard can be used to:

Optimize Chromatographic Conditions: The standard helps in adjusting the mobile phase composition, flow rate, and column temperature to achieve a good separation between the main component (tolterodine) and the tolterodine dimer impurity.

Determine Method Specificity: By spiking a sample of pure tolterodine with this compound, analysts can demonstrate that the analytical method is able to selectively detect and quantify the dimer impurity without interference from the API or other potential impurities.

An example of system suitability parameters that would be established using the reference standard during method standardization is presented below:

| Parameter | Acceptance Criteria |

| Tailing Factor (for this compound peak) | ≤ 2.0 |

| Theoretical Plates (for this compound peak) | ≥ 2000 |

| Resolution (between Tolterodine and this compound) | ≥ 1.5 |

Utility in Method Development and Validation for Pharmaceutical Analysis

Method validation is a regulatory requirement to ensure that an analytical method is suitable for its intended purpose. This compound is a key tool in the validation of analytical methods for the analysis of tolterodine impurities. The validation process typically involves assessing various parameters, and the reference standard is used in the following ways:

Linearity: A series of solutions with known concentrations of this compound are prepared and analyzed to demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.

Accuracy: The accuracy of the method is determined by spiking a sample matrix with a known amount of this compound and measuring the recovery. The closeness of the measured value to the true value indicates the accuracy of the method.

Precision: The precision of the method is assessed by repeatedly analyzing a homogenous sample spiked with this compound. The degree of scatter between the results is a measure of the method's precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. These parameters are determined using solutions of this compound at low concentrations.

A summary of typical validation parameters and results that could be obtained using this compound is shown in the following table:

| Validation Parameter | Typical Result |

| Linearity (Correlation Coefficient, r²) | > 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (Relative Standard Deviation, %RSD) | < 2.0% |

| Limit of Quantitation (LOQ) | e.g., 0.05 µg/mL |

Advanced Research Considerations and Future Perspectives for Tolterodine Dimer D7

Development of Novel Synthetic Routes for Dimer-d7 with Enhanced Yields and Purity

The synthesis of Tolterodine (B1663597) dimer-d7 is not a trivial undertaking, as it requires the intentional formation of what is typically an undesired impurity, coupled with isotopic labeling. The dimer, chemically identified as 2,2'-[[(1-methylethyl)imino]bis(1-phenyl-3,1-propanediyl)]bis[4-methylphenol], can arise during the synthesis or degradation of the active pharmaceutical ingredient, tolterodine. synzeal.comcymitquimica.com Research into novel synthetic routes focuses on controlled and efficient pathways to produce the deuterated dimer for its use as a reference standard.

Current synthetic approaches for tolterodine itself often involve multiple steps, such as the reductive amination of an aldehyde intermediate in the presence of diisopropylamine. researchgate.net One potential strategy for synthesizing the dimer involves modifying these conditions to favor the dimerization reaction, where a second tolterodine precursor molecule acts as an alkylating agent for the secondary amine formed from the initial reductive amination.

Future research aims to develop more direct and atom-economical routes. This could involve catalytic processes that directly couple two molecules of a deuterated tolterodine precursor. researchgate.net Key objectives for these novel routes include:

High Diastereoselectivity: As the dimer exists as a mixture of diastereomers, developing methods that can control the stereochemical outcome is a significant goal. synzeal.comsimsonpharma.com

Improved Yields: Maximizing the conversion of starting materials to the desired dimer structure is essential for cost-effective production of the reference standard.

Enhanced Purity: Minimizing side reactions and simplifying purification are critical for obtaining a high-purity standard, which is paramount for its application in quantitative analysis.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Modified Reductive Amination | Utilizes existing tolterodine synthesis knowledge. | Optimizing reaction conditions (stoichiometry, temperature) to favor dimerization. |

| Direct Catalytic Coupling | Higher atom economy, potentially fewer steps. | Development of novel catalysts for C-N bond formation between precursor molecules. |

| Stepwise N-Alkylation | Greater control over the reaction. | Synthesis of a suitable deuterated tolterodine precursor and a deuterated alkylating agent. |

Exploration of Alternative Isotopic Labeling Strategies

The "-d7" designation in Tolterodine dimer-d7 indicates the incorporation of seven deuterium (B1214612) atoms. The strategic placement of these labels is crucial for its function as an internal standard, ensuring it does not co-elute with the unlabeled analyte but shares a similar ionization efficiency in mass spectrometry. The primary benefit of using deuterated analogs is to enhance metabolic stability for pharmacokinetic studies or to serve as reliable internal standards in analytical testing. ucsb.edunih.gov

Current labeling likely targets metabolically stable positions to prevent H/D exchange. The isopropyl group is a common site for such labeling. Future research is exploring alternative strategies to further improve the properties of the labeled standard.

These strategies include:

Positional Isomerism of Labels: Placing deuterium atoms on the aromatic rings or other parts of the molecule could offer different fragmentation patterns in MS/MS analysis, potentially providing advantages for specific analytical methods.

Multi-Isotope Labeling: Incorporating other stable isotopes, such as ¹³C or ¹⁵N, in addition to deuterium, could create a standard with a greater mass shift, moving it further from any potential isotopic interference from the analyte.

Labeling at Metabolically Active Sites: While generally avoided for internal standards, intentionally placing deuterium at sites of metabolism (a "soft spot") can be a powerful tool to study the kinetic isotope effect and elucidate metabolic pathways. nih.gov

Computational Chemistry and Molecular Modeling of Tolterodine Dimer and its Deuterated Analog

Computational chemistry provides invaluable insights into the structural and energetic properties of molecules, complementing experimental data. Molecular modeling of the tolterodine dimer and its deuterated analog can predict its behavior and guide experimental work. Techniques such as Density Functional Theory (DFT) and molecular mechanics have been successfully applied to study the parent compound, tolterodine, and its metabolites. scialert.netscialert.net

The tolterodine dimer possesses multiple chiral centers, leading to the existence of several diastereomers. synzeal.comcymitquimica.com The parent (R)-tolterodine has a single stereocenter. nih.gov The dimerization process introduces a second stereocenter, resulting in diastereomeric forms (e.g., R,R and R,S).

Computational studies are essential for:

Conformational Analysis: Identifying the most stable three-dimensional structures (conformers) of each diastereomer. The flexibility of the molecule and the potential for intramolecular hydrogen bonding can be explored. researchgate.net

Predicting Spectroscopic Properties: Calculating properties like Nuclear Magnetic Resonance (NMR) shifts and circular dichroism (CD) spectra. researchgate.netnih.gov These calculated spectra can be compared with experimental data to confirm the absolute configuration and conformation of the isolated diastereomers.

Understanding Diastereomer Differences: Modeling can reveal subtle differences in the shape, polarity, and energy of the diastereomers, which can help explain potential differences in their chromatographic behavior or chemical reactivity.

Understanding the mechanism by which the tolterodine dimer is formed is crucial for controlling its presence as an impurity in the manufacturing of tolterodine. Computational modeling can be used to map the potential energy surface of the dimerization reaction.

This research involves:

Identifying Intermediates and Transition States: Modeling the step-by-step process of two tolterodine precursors reacting to form the dimer. This allows for the calculation of activation energies for different potential pathways.

Evaluating Reaction Conditions: Simulating the effect of catalysts, solvents, and temperature on the reaction rate and selectivity.

Predicting Degradation Pathways: Modeling how tolterodine might degrade to form the dimer under various stress conditions (e.g., heat, light, acid, base), which is a key aspect of pharmaceutical stability studies. veeprho.com

Emerging Analytical Technologies for Ultra-Trace Level Quantification and Characterization

As the tolterodine dimer is an impurity, it is often present at very low concentrations. intertek.com The ability to detect and accurately quantify such trace-level compounds is a significant challenge in pharmaceutical analysis. resolvemass.ca this compound is used as an internal standard precisely for these demanding analyses. Continuous advancements in analytical instrumentation offer new possibilities for ultra-trace level detection.

Emerging technologies and their applications include:

High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or Time-of-Flight (TOF) mass spectrometers provide exceptional mass accuracy and resolution. This allows for the confident identification of impurities in complex matrices by determining their elemental composition, even at parts-per-billion levels.

Tandem Mass Spectrometry (MS/MS): Coupled with liquid chromatography (LC-MS/MS), this remains the gold standard for quantification. biomedres.us Future developments focus on increasing sensitivity and scan speed, enabling the detection of even lower-level impurities.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique adds another dimension of separation based on the size and shape of ions. It can separate isomeric and isobaric impurities that are indistinguishable by mass alone, providing greater confidence in identification.

Supercritical Fluid Chromatography (SFC)-MS: SFC offers different selectivity compared to traditional liquid chromatography and can be advantageous for separating stereoisomers, making it a promising tool for analyzing the diastereomers of the tolterodine dimer.

| Analytical Technique | Key Advantage for Dimer-d7 Analysis | Future Perspective |

| LC-HRMS (e.g., Orbitrap) | High mass accuracy for unambiguous formula confirmation. | Increased adoption in routine quality control for impurity profiling. |

| LC-MS/MS (e.g., Triple Quad) | Superior sensitivity and selectivity for quantification. shimadzu.com | Development of methods with sub-picogram detection limits. |

| IMS-MS | Separation of isomers and conformers. | Application to differentiate dimer diastereomers without full chromatographic separation. |

| SFC-MS | Enhanced separation of stereoisomers. | Method development for baseline separation of all dimer diastereomers. |

Research into the Chemical Reactivity and Stability of the Dimer-d7

The chemical stability of a reference standard is of utmost importance to ensure the accuracy and reliability of analytical measurements over time. Research into the reactivity and stability of this compound involves subjecting the compound to stress conditions to identify potential degradation pathways. veeprho.comsynthinkchemicals.com

Key areas of investigation include:

Oxidative Stability: The molecule contains phenolic hydroxyl groups and a tertiary amine, which are susceptible to oxidation. Studies would explore its stability in the presence of oxidizing agents and under atmospheric oxygen.

Hydrolytic Stability: Investigating the compound's stability across a range of pH values to determine its susceptibility to acid- or base-catalyzed degradation.

Photostability: Assessing the impact of light exposure on the integrity of the molecule.

Thermal Stability: Determining the temperature at which the compound begins to degrade.

Understanding these stability characteristics is essential for defining appropriate storage conditions (e.g., temperature, light exclusion, inert atmosphere) and establishing a re-test date or shelf-life for this compound as a certified reference material.

Contributions to Impurity Science and Reference Standard Development

The landscape of pharmaceutical analysis is continually evolving, with a stringent focus on the identification, quantification, and control of impurities in active pharmaceutical ingredients (APIs) and finished drug products. In this context, isotopically labeled compounds have emerged as indispensable tools. This compound, a deuterated analog of the known Tolterodine impurity, Tolterodine dimer, offers significant contributions to impurity science and the development of reference standards. Its primary role is to serve as a high-fidelity internal standard for chromatographic and mass spectrometric methods, ensuring the accuracy and reliability of impurity profiling.

The Tolterodine dimer can form during the synthesis of Tolterodine or as a degradation product, and its presence must be monitored to ensure the safety and efficacy of the final drug product. vulcanchem.com The use of a stable isotope-labeled internal standard like this compound is particularly advantageous in analytical methodologies. In techniques such as liquid chromatography-mass spectrometry (LC-MS), the deuterated standard co-elutes with the non-labeled analyte (the impurity) but is distinguishable by its higher mass. This co-elution helps to compensate for variations in sample preparation, injection volume, and matrix effects, leading to more precise and accurate quantification of the Tolterodine dimer impurity.

The development of this compound as a reference standard is a meticulous process that involves its synthesis, purification, and comprehensive characterization. The synthesis must be carefully designed to introduce the deuterium atoms at stable positions within the molecule, preventing any H/D exchange during analytical procedures. Following synthesis, the compound undergoes rigorous purification to achieve a high level of chemical and isotopic purity. The characterization and certification of this compound as a reference standard involve a battery of analytical techniques to confirm its identity and purity.

Illustrative Mass Spectrometric Data for Tolterodine Dimer and this compound

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted [M+H]⁺ (m/z) |

| Tolterodine Dimer | C₃₅H₄₁NO₂ | 507.71 | 508.32 |

| This compound | C₃₅H₃₄D₇NO₂ | 514.75 | 515.36 |

This table presents theoretical mass-to-charge ratios ([M+H]⁺) for the protonated molecules of Tolterodine dimer and its deuterated analog, which are fundamental for their differentiation in mass spectrometry-based assays.

The establishment of this compound as a certified reference material (CRM) is a critical step in its contribution to impurity science. A CRM of this compound provides a benchmark for laboratories to validate their analytical methods for Tolterodine impurity testing. Method validation, as per guidelines from the International Council for Harmonisation (ICH), involves demonstrating the specificity, linearity, accuracy, precision, and robustness of the analytical procedure. nih.govresearchgate.net The use of a deuterated internal standard like this compound is instrumental in meeting these validation requirements, particularly for accuracy and precision.

Representative Method Validation Parameters for Quantification of Tolterodine Dimer using this compound as an Internal Standard

| Validation Parameter | Acceptance Criteria | Illustrative Result |

| Linearity (r²) | ≥ 0.995 | 0.999 |

| Accuracy (% Recovery) | 80-120% | 98.5-101.2% |

| Precision (% RSD) | ≤ 15% | < 5% |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | 0.05 ng/mL |

| Specificity | No interference at the retention time of the analyte and IS | Complies |

This table provides representative data that would be expected from a validated analytical method for the quantification of Tolterodine dimer, demonstrating the utility of this compound in achieving high accuracy and precision.

Q & A

What is the significance of using Tolterodine dimer-d7 in pharmacokinetic studies, and how is its stability validated?

Basic Research Question

this compound, a deuterated isotopologue, is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) to quantify Tolterodine and its metabolites in biological matrices. Its deuterium labeling minimizes interference with the analyte, ensuring precise calibration. Stability validation involves testing under varied conditions (e.g., freeze-thaw cycles, room temperature exposure) to confirm integrity over time. For example, Tolterodine tartrate solutions demonstrated stability for 6 hours at room temperature and consistent recovery rates (>95%) in pharmacokinetic studies .

How do methodological differences in clinical trials affect comparative analyses of Tolterodine and other anticholinergics?

Advanced Research Question

Comparative efficacy and safety analyses between Tolterodine and drugs like solifenacin or oxybutynin require rigorous trial designs. Key considerations include:

- Outcome Measures : Use validated tools (e.g., UDI-6 for symptom severity, IIQ-7 for quality of life) to standardize endpoints .

- Dose Equivalence : Adjust for formulations (e.g., Immediate Release vs. Extended Release) to avoid confounding. In one meta-analysis, solifenacin 5 mg outperformed Tolterodine IR 2 mg twice daily in reducing urgency episodes (WMD: -0.43, 95% CI: -0.74 to -0.13) .

- Statistical Methods : Employ sensitivity analyses to address heterogeneity. For instance, a meta-analysis comparing Tolterodine and solifenacin used RevMan 5.0 and STATA to adjust for study design variations .

What are the common pitfalls in interpreting adverse event data from Tolterodine studies, and how can they be mitigated?

Advanced Research Question

Contradictions in adverse event reporting often stem from:

- Heterogeneous Definitions : Variability in classifying "dry mouth" severity across trials. Meta-analyses may standardize thresholds (e.g., RR <0.65 for Tolterodine vs. oxybutynin) .

- Withdrawal Bias : Higher withdrawal rates in Tolterodine ER vs. fesoterodine trials (RR: 1.45, 95% CI: 1.12–1.88) can skew safety profiles .

- Confounding Factors : Adjust for age, comorbidities, and polypharmacy in elderly populations using multivariate regression .

How can researchers optimize extraction recovery rates for Tolterodine in bioanalytical assays?

Basic Research Question

Extraction efficiency depends on:

- Matrix Type : Plasma vs. urine requires tailored protocols (e.g., protein precipitation for plasma).

- Solvent Selection : Acetonitrile or methanol-based extraction improves recovery (>95%) .

- Internal Standard Calibration : Use deuterated analogs (e.g., this compound) to correct for matrix effects .

What methodological frameworks are recommended for reconciling contradictory findings in meta-analyses of Tolterodine?

Advanced Research Question

To resolve discrepancies:

- Subgroup Analysis : Stratify by dose (e.g., Tolterodine IR vs. ER) or population (e.g., elderly vs. non-elderly). A sensitivity analysis in Swedish cohorts excluded non-Tolterodine users to isolate drug-specific effects .

- Cumulative DDD Analysis : Evaluate dose-response relationships (e.g., ≤90 vs. ≥365 Defined Daily Doses) to identify thresholds for adverse events .

- Quality Assessment : Use Cochrane Risk of Bias Tool to exclude low-quality trials (e.g., unblinded studies) .

How should researchers design trials to assess Tolterodine’s impact on urodynamic parameters?

Advanced Research Question

Robust designs incorporate:

- Bladder Diary Metrics : Track voiding frequency, urgency episodes, and incontinence over 24-hour periods .

- Urodynamic Testing : Measure bladder capacity and sensory thresholds (e.g., first sensation of filling) using standardized protocols. In one trial, Tolterodine ER increased bladder capacity by 63.0 cc in urodynamic assessments .

- Placebo Control : Mitigate placebo effects, which account for ~30% of symptom improvement in OAB trials .

What are the best practices for integrating Tolterodine pharmacokinetic data into population models?

Advanced Research Question

Pharmacometric modeling requires:

- Compartmental Analysis : Use non-linear mixed-effects modeling (e.g., NONMEM) to estimate clearance and volume of distribution.

- Covariate Adjustment : Include factors like renal function (creatinine clearance) and CYP2D6 polymorphisms, which influence Tolterodine metabolism .

- Validation : Cross-validate with external datasets to ensure generalizability .

How do crossover vs. parallel trial designs affect outcomes in Tolterodine research?